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Compound of Interest

Compound Name: DDC-01-163

Cat. No.: B14028743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DDC-01-163, a novel

Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant

Epidermal Growth Factor Receptor (EGFR). DDC-01-163 represents a significant advancement

in the pursuit of therapies for cancers driven by drug-resistant EGFR mutations.

Chemical Structure and Properties
DDC-01-163 is a heterobifunctional molecule engineered to simultaneously bind to mutant

EGFR and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). This dual binding

facilitates the ubiquitination and subsequent proteasomal degradation of EGFR. The molecule

consists of three key components: a ligand that binds to the allosteric site of EGFR, a linker,

and a ligand that recruits the CRBN E3 ligase.

A visual representation of its structure is provided below.

Chemical Structure of DDC-01-163

Allosteric EGFR Ligand Linker CRBN Ligand

Phenyl-acetamide-thiazole moiety Polyethylene glycol (PEG) chain Pomalidomide motif
(glutarimide-isoindolinone)
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Caption: Conceptual structure of DDC-01-163.

Table 1: Chemical and Physicochemical Properties of DDC-01-163

Property Value

Chemical Name

2-(6-(6-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-

yl)-1,3-dioxoisoindolin-4-

yl)amino)ethoxy)ethoxy)ethoxy)ethyl)piperazin-

1-yl)pyridin-3-yl)-1- oxoisoindolin-2-yl)-2-phenyl-

N-(thiazol-2-yl)acetamide

Molecular Formula C₄₉H₅₁N₉O₉S

Molecular Weight 942.05 g/mol [1][2]

CAS Number 2140806-84-2[1][2]

Appearance Solid[1][3]

Class Allosteric EGFR Degrader (PROTAC)[1][3]

Mechanism of Action
DDC-01-163 functions as a potent and selective degrader of mutant EGFR. Unlike traditional

inhibitors that only block the receptor's activity, DDC-01-163 orchestrates the complete removal

of the EGFR protein from the cell. This is achieved by hijacking the cell's own ubiquitin-

proteasome system.

The mechanism involves the formation of a ternary complex between the mutant EGFR protein,

DDC-01-163, and the CRBN E3 ubiquitin ligase. This proximity, induced by the degrader

molecule, leads to the poly-ubiquitination of EGFR. The ubiquitin tags mark the receptor for

recognition and subsequent degradation by the 26S proteasome, effectively eliminating the

oncogenic signaling driver. This allosteric degradation approach is particularly effective against

mutations that confer resistance to ATP-site inhibitors.[4][5]
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Caption: Mechanism of action of DDC-01-163.
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Biological Activity and Efficacy
DDC-01-163 demonstrates high potency and selectivity for cancer cells harboring specific

EGFR mutations, while sparing cells with wild-type EGFR. This mutant-selective profile is

crucial for minimizing off-target effects and improving the therapeutic window.

Table 2: In Vitro Biological Activity of DDC-01-163

Parameter Cell Line / Target Value

Biochemical Potency (IC₅₀) EGFR L858R/T790M 45 nM[1][2][3]

Anti-proliferative Potency

(IC₅₀/EC₅₀)
L858R/T790M Ba/F3 cells 96 nM[1][2]

DDC-01-163 is effective not only against the common L858R/T790M double mutant but also

against tertiary mutations that confer resistance to third-generation inhibitors like osimertinib,

such as L/T/C797S and L/T/L718Q.[3] Furthermore, its anti-proliferative activity is enhanced

when used in combination with ATP-site EGFR inhibitors.[3]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of DDC-01-163.

EGFR Degradation Assessment by Western Blot
This protocol outlines the steps to quantify the reduction of EGFR protein levels in cancer cells

following treatment with DDC-01-163.
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Caption: Experimental workflow for Western Blot analysis.
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Methodology:

Cell Culture and Treatment: Plate cancer cells (e.g., H1975, which harbor L858R/T790M

mutations) and allow them to adhere. Treat cells with varying concentrations of DDC-01-163
(e.g., 0-1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48

hours).

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitors. Scrape the cells and collect the lysate.[4]

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at

4°C to pellet cell debris. Collect the supernatant containing the protein extract.[4]

Protein Quantification: Determine the protein concentration of each sample using a BCA

assay to ensure equal loading.

Sample Preparation and SDS-PAGE: Mix a standardized amount of protein (e.g., 20-30 µg)

with Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load the samples onto a

polyacrylamide gel and separate the proteins via SDS-PAGE.[4]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

wet or semi-dry transfer system.[4]

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in

Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-

specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR

(e.g., 1:1000 dilution) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at

4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated

secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[4]

Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and

capture the signal using a digital imaging system. Quantify band intensities using

densitometry software (e.g., ImageJ). Normalize the EGFR signal to the loading control to

determine the percentage of EGFR degradation relative to the vehicle control.[4]
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Ba/F3 Cell Proliferation Assay
This assay is used to determine the effect of DDC-01-163 on the proliferation of Ba/F3 cells

engineered to express wild-type or mutant forms of EGFR. The principle relies on the fact that

these cells are dependent on IL-3 for survival, but expression of an active oncogene like

mutant EGFR can make them IL-3 independent.[6]

Methodology:

Cell Culture: Culture Ba/F3 cells stably expressing either wild-type EGFR or a mutant variant

(e.g., L858R/T790M) in appropriate media. For mutant cell lines, IL-3 is withdrawn from the

media to ensure their proliferation is dependent on the expressed mutant EGFR.[6]

Cell Plating: Seed the Ba/F3 cells into 96-well plates at a specific density (e.g., 5,000-10,000

cells/well).[5]

Compound Treatment: Add serial dilutions of DDC-01-163 to the wells. Include a vehicle

control (DMSO) and a positive control for inhibition if available.

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂

incubator.[7]

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which

quantifies ATP levels as an indicator of metabolically active cells.[7] Alternatively, MTT or

resazurin-based assays can be used.

Data Analysis: Record the luminescence or absorbance readings. Normalize the data to the

vehicle-treated control wells (representing 100% viability) and blank wells (0% viability). Plot

the percentage of cell viability against the logarithm of the drug concentration and fit the data

to a dose-response curve to calculate the IC₅₀ value.

Conclusion
DDC-01-163 is a highly promising, mutant-selective allosteric EGFR degrader. Its mechanism

of action, which involves the targeted destruction of the oncogenic protein, offers a potential

strategy to overcome resistance to conventional EGFR inhibitors. The data presented in this
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guide underscore its potency and selectivity, making it a valuable tool for cancer research and

a strong candidate for further therapeutic development.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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